H-Lys-OH.2HCl
Description
Historical Context of L-Lysine and its Salt Forms in Scientific Discovery
The journey of L-lysine began in 1889 when the German chemist Ferdinand Heinrich Edmund Drechsel first isolated it from casein, a protein found in milk. atamanchemicals.com A couple of decades later, in 1902, Emil Fischer and Fritz Weigert successfully determined its chemical structure by synthesizing it. atamanchemicals.com L-lysine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.
The development of salt forms of L-lysine, such as the monohydrochloride and dihydrochloride (B599025), was a significant step forward for its practical application in research and other industries. These salt forms offer improved stability and solubility, particularly in aqueous solutions. cymitquimica.com L-lysine hydrochloride, for instance, is more stable and easier to preserve than L-lysine itself, which is prone to degradation due to its amino group. globethesis.com The dihydrochloride form, with two chloride ions, exhibits even greater solubility. This enhanced stability and solubility have made L-lysine salts, especially L-Lysine dihydrochloride, widely used in food and feed additives, as well as in pharmaceutical research. globethesis.com
The production of L-lysine on an industrial scale was revolutionized by the discovery of the glutamate-producing bacterium Corynebacterium glutamicum in 1956. researchgate.net This discovery paved the way for fermentation-based production processes, which are now used to produce hundreds of thousands of tons of lysine (B10760008) annually. researchgate.net The crystalline L-lysine hydrochloride became a major product form due to its less hygroscopic nature compared to the sulfate (B86663) salt. researchgate.net
Significance of L-Lysine Dihydrochloride as a Model Compound in Biochemical Studies
L-Lysine dihydrochloride serves as a crucial model compound in a variety of biochemical and chemical research areas due to its specific properties. Its high solubility in water makes it ideal for use in aqueous environments typical of biochemical assays and cell culture studies. cymitquimica.com
Key Research Applications:
Peptide Synthesis: L-Lysine dihydrochloride is a fundamental building block in the synthesis of peptides. Its stability and solubility facilitate the controlled formation of complex peptide structures.
Bioconjugation: In the field of bioconjugation, it can be employed as an enzyme-cleavable linker for the delivery of multiple biologically active peptides. medchemexpress.comglpbio.com
Protein Crystallization: The study of L-lysine salt crystals, such as L-valyl-L-lysine hydrochloride, provides insights into peptide conformation and hydrogen bonding patterns, which are crucial for understanding protein structure. nih.gov
Isotopic Labeling: Deuterium-labeled L-Lysine dihydrochloride (L-Lysine-d4 dihydrochloride) is used as a tracer in metabolic and pharmacokinetic studies to understand the fate of the molecule in biological systems. medchemexpress.com
Physicochemical Properties of L-Lysine Dihydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C6H16Cl2N2O2 |
| Molecular Weight | 219.11 g/mol |
| CAS Number | 657-26-1 |
| Appearance | White or nearly white crystalline powder |
| Solubility | Freely soluble in water |
Data sourced from PubChem. nih.gov
Scope and Research Gaps in the Current Understanding of L-Lysine Dihydrochloride
While L-Lysine dihydrochloride is extensively used, there are still areas where further research is needed to fully elucidate its potential and mechanisms of action.
Current Research Focus:
Antimicrobial Activity: Recent studies have indicated that L-Lysine dihydrochloride can enhance the bactericidal activity of certain antibiotics against Gram-negative bacteria.
Pharmaceutical Applications: There is emerging evidence for its potential anti-osteoporotic activity, though more research is required to confirm this.
Pain Management: Laboratory research suggests that lysine possesses analgesic properties, and its potential in pain management is an active area of investigation. nih.gov
Identified Research Gaps:
Detailed Mechanism of Action: While its role in protein synthesis is well-established, the precise molecular mechanisms underlying some of its other reported biological activities, such as its anxiolytic effects and its role in modulating serotonin (B10506) receptors, require further investigation. selleckchem.com
Site- and Chemoselective Modification: There is ongoing research into developing novel lysine compounds that can act as bio-orthogonal targets for the site- and chemoselective modification of peptides and proteins, which would be a significant advancement in protein engineering. google.com
Crystal Growth Inhibition: The mechanism by which L-lysine hydrochloride inhibits the growth of ice crystals is being studied to improve cryopreservation techniques for biological tissues and protein medicines. researchgate.net
Future research focused on these areas will undoubtedly expand the applications of L-Lysine dihydrochloride in both fundamental and applied scientific research.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBURJFZIMRPCZ-XRIGFGBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883525 | |
| Record name | L-Lysine, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
657-26-1 | |
| Record name | Lysine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Lysine, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Lysine, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-lysine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | LYSINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90YFR6U9QC | |
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Synthesis and Derivatization Methodologies
Classical Chemical Synthesis Routes for L-Lysine Dihydrochloride (B599025)
Chemical synthesis offers direct pathways to L-lysine derivatives, including L-Lysine dihydrochloride, primarily through esterification reactions.
One common chemical route involves the esterification of L-lysine monohydrochloride. In a typical procedure, L-lysine hydrochloride is reacted with an alcohol, such as methanol (B129727), in the presence of hydrochloric acid as a catalyst. prepchem.com This reaction yields the corresponding amino acid ester dihydrochloride. For instance, the reaction with methanol produces L-lysine methyl ester dihydrochloride with a reported yield of 81.3% and a purity of 96.6%. prepchem.com The process involves heating the reactants, followed by cooling to allow for the crystallization of the final product. prepchem.comgoogle.com
A widely documented method for synthesizing L-lysine ester dihydrochlorides is the reaction of L-lysine hydrochloride with thionyl chloride in an alcoholic medium. nih.govconicet.gov.ar In this process, thionyl chloride is added dropwise to a cold alcohol, such as absolute ethanol (B145695), typically at temperatures around -10°C. nih.govarabjchem.org L-lysine hydrochloride is then added to this mixture, which is subsequently refluxed for several hours. nih.govarabjchem.org The reaction results in the formation of the ethyl ester derivative, Ethyl L-lysine dihydrochloride, which can be isolated as a white solid with a high yield of 87%. nih.govarabjchem.org The excess solvent is removed under reduced pressure, and the residue is washed to purify the product. nih.gov
| Method | Key Reactants | Catalyst/Reagent | Key Conditions | Product | Reported Yield |
|---|---|---|---|---|---|
| Esterification | L-Lysine hydrochloride, Methanol | Hydrochloric acid | Heating, followed by cooling and crystallization | L-Lysine methyl ester dihydrochloride | 81.3% prepchem.com |
| Thionyl Chloride Reaction | L-Lysine hydrochloride, Ethanol | Thionyl chloride | Initial cooling (-10°C), then reflux for 6 hours | Ethyl L-lysine dihydrochloride | 87% nih.govarabjchem.org |
Biotechnological Production of L-Lysine and its Dihydrochloride Form
While chemical synthesis is effective for producing derivatives, the industrial-scale production of L-lysine itself is dominated by microbial fermentation. researchgate.netsci-hub.box The L-lysine produced through fermentation is then purified and can be converted to L-Lysine dihydrochloride.
The workhorse of industrial L-lysine production is the Gram-positive soil bacterium Corynebacterium glutamicum. researchgate.netnih.gov This organism has been used for over four decades to produce hundreds of thousands of tons of L-lysine annually through aerobic fermentation. nih.govnih.gov Other bacteria, such as Bacillus megaterium, are also utilized for L-lysine biosynthesis, often through submerged fermentation techniques. pakbs.orgajol.infonih.gov These microbial factories convert simple carbon sources, like glucose, into L-lysine. pakbs.orgpakbs.org
To meet the high global demand for L-lysine, extensive genetic engineering has been applied to production strains to maximize yield. sci-hub.boxnih.gov These strategies aim to channel the flow of carbon through the metabolic pathways directly toward L-lysine synthesis. Key approaches include:
Deregulation of Key Enzymes: The L-lysine biosynthetic pathway is naturally regulated by feedback inhibition. A critical step in creating overproducing strains is to mutate key enzymes to remove this inhibition. nih.gov A primary target is aspartate kinase (encoded by the lysC gene), the first enzyme in the pathway. hep.com.cn Modifying this enzyme prevents L-lysine from shutting down its own synthesis, leading to accumulation. hep.com.cn
Increasing Precursor and Cofactor Supply: L-lysine synthesis requires a significant amount of the cofactor NADPH. asm.org Metabolic engineering strategies focus on increasing the intracellular pool of NADPH by modifying central carbon metabolism. This has been achieved by replacing the native NAD-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPDH) with an NADP-dependent version, which directly generates NADPH during glycolysis. asm.orgresearchgate.net Another approach involves reducing the activity of the pyruvate (B1213749) dehydrogenase complex to channel more pyruvate towards the L-lysine pathway, which has been shown to improve production by up to 100% in certain strains. asm.org
Eliminating Competing Pathways: Carbon flux can be diverted into unwanted by-products. Genetic engineering is used to knock out or weaken genes in competing metabolic branches, ensuring that more carbon is available for L-lysine synthesis. hep.com.cnresearchgate.net
Improving Substrate Utilization: Strains have been engineered to more efficiently utilize carbon sources. Modifications to glucose uptake systems and the introduction of genes for utilizing other sugars, like fructose, have led to strains capable of producing over 200 g/L of L-lysine in fed-batch fermentations. hep.com.cnsci-hub.se
| Organism | Genetic Modification Strategy | Target Gene(s) / Enzyme(s) | Resulting L-Lysine Titer/Yield |
|---|---|---|---|
| Corynebacterium glutamicum | Reduced Pyruvate Dehydrogenase (PDHC) activity | aceE (promoter replacement) | 44-100% production increase asm.org |
| Corynebacterium glutamicum | Increased NADPH supply | Replaced native GAPDH with NADP-dependent GAPDH | 896 ± 33.41 mM researchgate.net |
| Corynebacterium glutamicum | Improved glucose uptake and ATP balance | Modified glucose transporters (iolT1, iolT2) and kinases | 201.6 g/L to 221.3 g/L sci-hub.se |
| Corynebacterium glutamicum | Site-directed mutation and heterologous gene expression | lysC, gmuE (fructokinase) | 196.58 ± 1.68 g/L hep.com.cn |
Beyond genetic modifications, the productivity of microbial fermentation is highly dependent on the optimization of physical and chemical culture conditions. nih.govresearchgate.net Parameters such as pH, temperature, nutrient concentrations, and aeration are carefully controlled to maximize cell growth and L-lysine output. pakbs.orgnih.gov
For Corynebacterium glutamicum, studies have identified optimal conditions for both free and immobilized cells. In one study, free cells achieved a maximum L-lysine concentration of 26.34 g/L at 72 hours with a temperature of 30°C, a pH of 7.5, and an agitation rate of 300 rpm. nih.govresearchgate.netnih.gov Immobilized cells, which can offer advantages in continuous processing, produced an even higher concentration of 31.58 g/L under slightly different optimized conditions, including a longer fermentation time of 96 hours and a lower agitation rate of 200 rpm. nih.govresearchgate.netnih.gov
Similarly, for Bacillus megaterium, optimization of fermentation parameters is crucial. Research has shown that a maximum yield of 1.2 g/L was achieved after 72 hours of incubation at 30°C and a pH of 7.0. pakbs.org The optimal medium composition included 7% glucose as the carbon source and 2.5% ammonium (B1175870) sulphate as the nitrogen source. pakbs.org
| Microorganism | Cell State | Parameter | Optimal Value | Resulting L-Lysine Yield |
|---|---|---|---|---|
| Corynebacterium glutamicum nih.govresearchgate.netnih.gov | Free Cells | Time | 72 hours | 26.34 g/L |
| pH | 7.5 | |||
| Temperature | 30°C | |||
| Glucose Conc. | 80 g/L | |||
| Airflow Rate | 1.25 vvm | |||
| Agitation Rate | 300 rpm | |||
| Corynebacterium glutamicum nih.govresearchgate.netnih.gov | Immobilized Cells | Time | 96 hours | 31.58 g/L |
| pH | 7.5 | |||
| Temperature | 30°C | |||
| Glucose Conc. | 90 g/L | |||
| Airflow Rate | 1.0 vvm | |||
| Agitation Rate | 200 rpm | |||
| Bacillus megaterium pakbs.org | Free Cells | Time | 72 hours | 1.2 g/L |
| pH | 7.0 | |||
| Temperature | 30°C | |||
| Glucose Conc. | 7% | |||
| Nitrogen Source | 2.5% Ammonium sulphate |
Microbial Fermentation Processes for L-Lysine (e.g., Corynebacterium glutamicum, Bacillus megaterium)
Substrate Utilization and Product Export Efficiency in Microbial Systems
Commonly used carbon sources for L-lysine production by microorganisms like Corynebacterium glutamicum and Escherichia coli include glucose, sucrose, and fructose. sci-hub.se Research has shown that glucose is often the preferred carbon source for some strains. sci-hub.se To broaden the range of usable substrates, metabolic engineering strategies have been employed. For instance, the expression of glycerol (B35011) utilization genes (glpF, glpK, and glpD) in C. glutamicum has enabled the co-utilization of glucose and glycerol, leading to significant L-lysine titers. sci-hub.se
Product export is another critical bottleneck. As extracellular L-lysine concentrations increase during fermentation, the export rate can be significantly inhibited. nih.gov The identification and overexpression of efficient L-lysine exporters are therefore crucial for improving production. The lysE gene, first identified in C. glutamicum, encodes a transporter that exports basic amino acids like L-lysine. sci-hub.se More recently, functional metagenomics has led to the discovery of novel L-lysine exporters from sources like the cow gut microbiome. nih.govfrontiersin.orgresearchgate.net Overexpression of such novel exporters in industrial strains of C. glutamicum has been shown to improve L-lysine tolerance, titer, and specific production. nih.govresearchgate.net
Metabolic Pathway Engineering for Increased Yield
Metabolic engineering plays a pivotal role in optimizing microbial strains for enhanced L-lysine production. The primary goals are to increase the flux of carbon towards the L-lysine biosynthesis pathway and to reduce the formation of competing by-products. frontiersin.org
Key strategies in metabolic pathway engineering include:
Deregulation of Feedback Inhibition: Aspartokinase, a key enzyme in the L-lysine biosynthesis pathway, is subject to feedback inhibition by L-lysine. frontiersin.orglth.se Site-directed mutagenesis to create feedback-resistant mutants of the lysC gene, which encodes aspartokinase, is a common and effective strategy to increase production. lth.sehep.com.cn
Enhancing Precursor Supply: Increasing the availability of precursors like oxaloacetate and NADPH is crucial. This can be achieved by overexpressing genes in the pentose (B10789219) phosphate (B84403) pathway (PPP), such as the zwf gene encoding glucose-6-phosphate dehydrogenase. lth.se Modifications to this enzyme to increase its affinity for NADP+ and reduce its inhibition by ATP, PEP, and FBP have led to further improvements in lysine (B10760008) yield. lth.se
Reducing By-product Formation: Knocking out genes involved in pathways that compete for the same precursors as L-lysine synthesis can redirect carbon flux towards the desired product. frontiersin.org
Improving Substrate Utilization: As mentioned previously, engineering strains to utilize a wider range of carbon sources or to more efficiently use existing ones is a key area of research. hep.com.cnnih.gov For example, introducing heterologous genes to improve the utilization of disaccharides and trisaccharides has been shown to significantly increase L-lysine production in E. coli. nih.gov
The following table summarizes the impact of various metabolic engineering strategies on L-lysine production in E. coli. nih.gov
| Strain/Modification | L-Lysine Production (g/L) | Yield (%) | Productivity (g/(L·h)) |
| Starting Strain (XC1) | - | - | - |
| Engineered Strain (XC3) | 160.00 | 63.78 | 4.44 |
| Engineered Strain with Nitrate Assimilation (XC4) | 188.00 | 69.44 | 5.22 |
| XC4 with Optimized Fermentation | 204.00 | 72.32 | 5.67 |
Enzymatic Synthesis and Biotransformation Approaches
Enzymatic methods offer a highly specific and efficient route for the synthesis of L-lysine and its derivatives. These biotransformations can be carried out using isolated enzymes or whole-cell biocatalysts. nih.govmdpi.com
One notable enzymatic approach is the synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam (DL-ACL). This process utilizes two key enzymes: L-alpha-amino-epsilon-caprolactamase and aminocaprolactam racemase. nih.gov The L-ACLase specifically hydrolyzes the L-form of ACL to L-lysine, while the racemase converts the remaining D-ACL to DL-ACL, allowing for a theoretical quantitative conversion of the racemic starting material to L-lysine. nih.gov
Enzymatic cascades are also employed for the production of other valuable compounds from L-lysine. For instance, a two-enzyme system has been developed for the production of enantiopure D-lysine from L-lysine. mdpi.com This process involves an amino acid racemase to convert L-lysine to a DL-lysine mixture, followed by the selective degradation of L-lysine by lysine decarboxylase, leaving behind the desired D-lysine. mdpi.com
Furthermore, enzymes like lysine cyclodeaminase can catalyze the conversion of L-lysine to L-pipecolic acid, a valuable building block for bioactive molecules. unibe.ch Fungi also possess pathways to convert lysine into pipecolic acid through intermediates like saccharopine and L-α-aminoadipate-6-semialdehyde. mdpi.com
Advanced Synthetic Strategies for L-Lysine Dihydrochloride Derivatives
L-lysine dihydrochloride serves as a versatile monomer for the synthesis of a variety of functional polymers. Advanced synthetic strategies have been developed to create optically active and biodegradable polymers with potential applications in biomedicine and materials science.
Synthesis of Optically Active Poly(ethyl L-lysinamide)s and Poly(ethyl L-lysinimide)s
Optically active polyamides and polyimides can be synthesized from ethyl L-lysine dihydrochloride. nih.govnih.gov This monomer is typically prepared by reacting L-lysine hydrochloride with a mixture of ethanol and thionyl chloride. nih.gov
The synthesis of poly(ethyl L-lysinimide)s involves the reaction of ethyl L-lysine dihydrochloride with various dianhydrides. nih.govnih.gov Similarly, poly(ethyl L-lysinamide)s are prepared by reacting the same monomer with diacyl chlorides. nih.govnih.gov These solution polycondensation reactions are often carried out in polar aprotic solvents like DMF, DMSO, or NMP. nih.govnih.gov The resulting polymers exhibit optical activity, thermal stability, and are soluble in various polar solvents. nih.govnih.gov
The table below provides some properties of synthesized poly(ethyl L-lysinamide)s and poly(ethyl L-lysinimide)s. nih.gov
| Polymer | Inherent Viscosity (dL/g) |
| PI-1 | 0.21 |
| PI-2 | 0.15 |
| PI-3 | 0.42 |
| PA-4 | 0.25 |
| PA-5 | 0.18 |
Microwave-Assisted Synthesis of L-Lysine-Derived Polymers (e.g., Poly(hydrazide-imide)s, Poly(amide-imide)s)
Microwave-assisted synthesis has emerged as a rapid and efficient method for the preparation of L-lysine-derived polymers. nih.govcore.ac.uk This technique significantly reduces reaction times compared to conventional heating methods.
For the synthesis of poly(amide-imide)s, L-lysine hydrochloride is first converted to ethyl L-lysine dihydrochloride, which is then reacted with trimellitic anhydride (B1165640) to form a diacid. nih.gov Subsequent microwave-assisted polycondensation yields the desired poly(amide-imide)s. nih.gov These polymers are optically active, soluble in polar aprotic solvents, and exhibit good thermal stability. nih.gov
Similarly, microwave-assisted polycondensation has been successfully used to synthesize optically active poly(hydrazide-imide)s from L-lysine. core.ac.uk This approach offers a fast and effective route to a range of polymers with desirable properties such as thermal stability, good solubility, and optical activity. core.ac.uk
The following table details some characteristics of microwave-assisted synthesized poly(amide-imide)s. nih.gov
| Polymer | Inherent Viscosity (dL/g) | Specific Rotation | Decomposition Temperature (T10%) (°C) | Glass Transition Temperature (Tg) (°C) |
| PAIa | 0.45 | +10.05 | 389 | 135 |
| PAIb | 0.33 | +11.12 | 395 | 142 |
| PAIc | 0.23 | +8.02 | 362 | 119 |
| PAId | 0.66 | +15.11 | 412 | 153 |
Chemoenzymatic Polymerization Techniques for Poly-L-Lysine Synthesis
Chemoenzymatic polymerization (CEP) combines the advantages of chemical synthesis and enzymatic catalysis to produce polypeptides in an environmentally friendly manner. nih.govacs.org This method utilizes enzymes, such as papain, to catalyze the polymerization of amino acid esters under mild, aqueous conditions, eliminating the need for protecting groups on reactive side chains. nih.govacs.org
In a one-pot chemoenzymatic approach, L-lysine can be esterified using an acid catalyst in an alcohol, and the resulting ester is then polymerized in situ using an enzyme like papain. nih.govacs.org This method has been shown to produce α-linked poly-L-lysine, demonstrating the regioselectivity of the enzymatic polymerization. nih.govacs.org The degree of polymerization and monomer conversion can be influenced by factors such as pH. nih.govacs.org
Kinetic studies of chemoenzymatic polymerization have been used to optimize reaction times for the synthesis of block co-oligopeptides, such as oligo(L-lysine-co-L-alanine). researchgate.net This technique holds promise for creating functional macromolecular materials with applications in drug delivery and tissue engineering. researchgate.net
| pH | Maximum Degree of Polymerization | Monomer Conversion (%) |
| 7.0 | 12 | 18 |
| 7.5 | 13 | 22 |
| 8.0 | 15 | 27 |
| 8.5 | 18 | 31 |
| 9.0 | 16 | 29 |
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for Analysis of L-Lysine Dihydrochloride (B599025)
Chromatographic methods are fundamental for separating L-Lysine dihydrochloride from other compounds and for its quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of L-Lysine dihydrochloride. Due to its lack of a strong chromophore, direct UV detection can be challenging. However, methods have been developed that utilize low wavelength UV detection or derivatization techniques.
One reversed-phase HPLC (RP-HPLC) method employs a C8 or C18 column with a mobile phase often consisting of a buffered aqueous solution and an organic modifier like acetonitrile. colab.wsnih.gov An ion-pairing reagent, such as 1-heptane sulphonic acid, can be added to the buffer to improve retention and peak shape. colab.ws Detection is typically set at a low wavelength, such as 208 nm or 210 nm, where the amino acid exhibits some absorbance. colab.wsmagtechjournal.com The pH of the mobile phase is a critical parameter, often adjusted to around 2.5 or 7.5 to ensure the protonation of the amine groups and achieve good separation. colab.wsnih.gov
Table 1: HPLC Method Parameters for L-Lysine Dihydrochloride Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C8 | Purospher star C18 (250 mm×4.6 mm), 5 μm |
| Mobile Phase | Solvent A: Phosphate (B84403) buffer:acetonitrile (95:5 v/v), Solvent B: Phosphate buffer:acetonitrile (5:95 v/v), pH 2.5 | 10 mM potassium dihydrogen phosphate, pH 7.5 (adjusted with triethylamine) |
| Detection Wavelength | 208 nm | 214 nm |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Ion-Pairing Reagent | 1-Heptane sulphonic acid anhydrous sodium salt | Not specified |
This table summarizes typical parameters for HPLC analysis of L-Lysine dihydrochloride based on published methods. colab.wsnih.gov
Ion Exchange Chromatography
Ion Exchange Chromatography (IEC) is a standard and widely used method for the analysis of amino acids, including L-Lysine. europa.eu This technique separates molecules based on their net charge. In a typical setup, a cation exchange column is used. The sample, containing the positively charged L-Lysine, is loaded onto the column. Elution is then carried out by changing the pH or ionic strength of the mobile phase, which is often a citrate (B86180) buffer. europa.eu
Post-column derivatization with ninhydrin (B49086) is a common practice in IEC for the detection of amino acids. europa.eu The ninhydrin reacts with the amino groups of lysine (B10760008) to form a colored compound that can be detected by a visible (VIS) detector at wavelengths of 440 nm and 570 nm. europa.eu Alternatively, fluorescence detection (FLD) can be employed after reaction with ortho-phthaldialdehyde (OPA), offering higher sensitivity. europa.eu The EN ISO 17180:2013 standard method for amino acid analysis in feed additives is based on IEC. europa.eu
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) provides a simpler and more rapid method for the qualitative identification of L-Lysine dihydrochloride. nihs.go.jpgoogle.com A common stationary phase for this analysis is a silica (B1680970) gel plate. nihs.go.jpdrugfuture.com The mobile phase, or developing solvent, is typically a mixture of a polar organic solvent and a base, such as isopropyl alcohol and ammonium (B1175870) hydroxide (B78521) (70:30) or 1-propanol (B7761284) and ammonia (B1221849) water (67:33). nihs.go.jpdrugfuture.com
After developing the plate, the spots are visualized by spraying with a ninhydrin solution and heating. nihs.go.jpdrugfuture.com Ninhydrin reacts with the amino groups of L-Lysine to produce a characteristic colored spot. drugfuture.com The retention factor (Rf) value of the sample spot is then compared to that of a standard solution for identification. drugfuture.com
Table 2: TLC System for L-Lysine Dihydrochloride Identification
| Parameter | Condition |
| Adsorbent | Chromatographic silica gel (0.25-mm layer) |
| Developing Solvent System | Isopropyl alcohol and ammonium hydroxide (70:30) |
| Spray Reagent | 2 mg/mL of ninhydrin in a mixture of butyl alcohol and 2 N acetic acid (95:5) |
| Visualization | Heat at 100–105 °C for 15 minutes |
This table outlines a typical TLC system for the identification of L-Lysine dihydrochloride. drugfuture.com
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of L-Lysine dihydrochloride.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in L-Lysine dihydrochloride. The spectrum exhibits characteristic absorption bands corresponding to the vibrations of its different chemical bonds. The presence of two hydrochloride ions influences the spectral features of the amino and carboxyl groups.
Key characteristic peaks in the FT-IR spectrum of L-Lysine dihydrochloride include a broad band in the region of 3350–2514 cm⁻¹ which corresponds to the ammonium (N-H) stretching vibrations. nih.gov A strong peak around 1740 cm⁻¹ is indicative of the C=O stretching of the ester moiety, which can be present in derivatives. nih.govarabjchem.org Other significant peaks can be observed for the various bending and stretching vibrations within the molecule. arabjchem.orgdoi.org The spectra can be recorded using techniques such as a KBr pellet or Attenuated Total Reflectance (ATR). doi.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the L-Lysine dihydrochloride molecule, confirming its structure and purity.
¹H NMR Spectroscopy: The proton NMR (¹H NMR) spectrum of L-Lysine dihydrochloride, typically recorded in D₂O, shows distinct signals for the different protons in the molecule. nih.govnih.gov The chemical shifts (δ) are influenced by the neighboring functional groups. For instance, the proton at the chiral center (α-carbon) appears at a specific chemical shift, and the protons on the carbon chain show characteristic multiplets. nih.govrsc.org
Table 3: Representative ¹H NMR Chemical Shifts for L-Lysine Dihydrochloride in D₂O
| Proton Assignment | Chemical Shift (ppm) |
| H-α | ~3.91 - 4.08 |
| H-ε | ~2.78 |
| Methylene Protons (β, γ, δ) | ~1.29 - 1.90 |
This table presents typical ¹H NMR chemical shifts for L-Lysine dihydrochloride based on published data. Actual values may vary depending on the specific experimental conditions. nih.govrsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the L-Lysine dihydrochloride molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts of the carbonyl carbon, the α-carbon, and the carbons in the side chain are characteristic of the compound's structure. rsc.org
Table 4: Representative ¹³C NMR Chemical Shifts for L-Lysine Dihydrochloride
| Carbon Assignment | Chemical Shift (ppm) |
| C=O | ~181.1 |
| C-α | ~52.8 |
| C-ε | ~41.4 |
| Methylene Carbons (β, γ, δ) | ~27.7 - 32.6 |
This table shows representative ¹³C NMR chemical shifts for L-Lysine dihydrochloride based on available data. The exact values can differ based on the solvent and other experimental parameters. rsc.org
of L-Lysine Dihydrochloride
L-Lysine dihydrochloride, the hydrochloride salt of the essential amino acid L-lysine, is a compound of significant interest in various scientific fields. Its complete characterization is crucial for ensuring purity, understanding its structural properties, and predicting its behavior in different chemical and biological systems. This article details the advanced analytical and spectroscopic techniques used to characterize L-Lysine dihydrochloride.
UV-Visible spectroscopy of L-lysine in an aqueous solution reveals a strong absorption band between 205 nm and 250 nm. researchgate.net A weaker, less defined band is also observed in the region of 270-280 nm, extending up to 360 nm. researchgate.net The high-energy absorption in the far-ultraviolet region is characteristic of the peptide bond and amino acid chromophores. For certain analytical applications, such as the quantification of lysine, a reaction with ninhydrin is employed. This reaction produces a colored product, known as Ruhemann's Purple, which has a maximum absorbance at a specific wavelength, around 479 nm, allowing for spectrophotometric determination. researchgate.net It has been noted that for poly-L-lysine, the conformation (random coil vs. helix) can influence the UV absorption spectrum. pnas.org
Elemental analysis provides the percentage composition of elements within the L-Lysine dihydrochloride molecule, serving as a fundamental check for purity and conformity to its chemical formula, C₆H₁₆Cl₂N₂O₂. thermofisher.comnih.gov The theoretical elemental composition is a key parameter for verifying the identity of the compound.
Table 1: Theoretical Elemental Composition of L-Lysine Dihydrochloride
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 6 | 72.066 | 32.89% |
| Hydrogen | H | 1.008 | 16 | 16.128 | 7.36% |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 32.36% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.79% |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.60% |
| Total | 219.112 | 100.00% | |||
| Note: Data derived from the molecular formula C₆H₁₆Cl₂N₂O₂ and standard atomic weights. drugfuture.com |
As a chiral molecule, L-Lysine dihydrochloride exhibits optical activity, rotating the plane of polarized light. The specific rotation is a characteristic physical property used to confirm the enantiomeric purity of the compound. Measurements are typically performed at a specific wavelength (often the sodium D-line at 589 nm), temperature, and concentration in a defined solvent. thermofisher.com
Reported values for the specific rotation of L-Lysine dihydrochloride vary depending on the solvent and conditions. For instance, a specific optical rotation of +15.8° has been recorded (c=2, in 6N HCl at 20°C, measured at 546 nm). prepchem.com After recrystallization, this value can increase to +19.2°. prepchem.com Other sources report specific rotation values in the range of +14° to +18° (at 20°C, 589 nm, c=2 in H₂O). thermofisher.comfujifilm.com Another study specifies a range of +19.0° to +21.5° for the dried substance in 6 mol/L hydrochloric acid. nihs.go.jp
Table 2: Reported Specific Rotation Values for L-Lysine Dihydrochloride
| Specific Rotation | Conditions | Source |
| +15.8° | c = 2, 6N-HCl, 20°C, 546 nm | prepchem.com |
| +19.2° (recrystallized) | Not specified | prepchem.com |
| +14° to +18° | c = 2, H₂O, 20°C, 589 nm | thermofisher.comfujifilm.com |
| +19.0° to +21.5° | 2g in 25 mL 6 mol/L HCl | nihs.go.jp |
| +25.9° | c = 2, 6.0N HCl, 23°C | drugfuture.com |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and structural information of L-Lysine dihydrochloride. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are employed. sigmaaldrich.comnih.gov LC-MS, particularly LC-MS/MS, is used for the sensitive and specific quantification of lysine and its metabolites in biological matrices like plasma. nih.gov This method allows for the simultaneous detection of related compounds without the need for derivatization. nih.gov MALDI-TOF/MS can be used to confirm the absence of impurities and to quantify conjugation efficiency in biochemical applications. The exact mass of L-Lysine dihydrochloride can be calculated and compared with the measured mass to confirm its identity. nih.gov
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of L-Lysine dihydrochloride. ri.separticletechlabs.com TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of volatile components like water. particletechlabs.comnih.gov DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. nih.gov It can be used to determine melting point, enthalpy of fusion, and to study phase behavior. nih.govnih.gov For L-lysine, TGA has been used to determine decomposition temperatures, and DSC has been employed to study phase behavior and measure heat capacities over a wide temperature range. nih.gov For the dihydrate form of L-lysine, TGA confirmed a water content of 16.5% by weight. researchgate.net
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. malayajournal.org For L-lysine and its salts, XRD analysis reveals detailed information about the crystal system, space group, and unit cell dimensions. researchgate.net Although obtaining a single crystal of pure L-lysine suitable for single-crystal XRD has been challenging, powder X-ray diffraction (PXRD) methods have been successfully used to determine its crystal structure. researchgate.netnih.gov The crystalline nature of L-lysine compounds is confirmed by the presence of sharp peaks in the XRD pattern. malayajournal.org Studies have shown that L-lysine hydrochloride can interact with other materials, such as hydroxyapatite, leading to changes in the XRD patterns that indicate surface interactions and the formation of biocomposites. mdpi.com
Other Advanced Characterization Techniques
Potentiometric Titration for Assay and Purity
Potentiometric titration is a cornerstone analytical technique for the quantitative assay of L-Lysine dihydrochloride, as stipulated in major pharmacopeias. drugfuture.comuspbpep.com This method is favored for its accuracy, precision, and applicability in quality control environments for determining the purity of the bulk drug substance. gfschemicals.comresearchgate.net The procedure is a non-aqueous, acid-base titration where L-Lysine dihydrochloride, despite its acidic salt form, behaves as a base in a suitable non-aqueous solvent system. gfschemicals.comresearchgate.net
The fundamental principle involves dissolving the L-Lysine dihydrochloride sample in a differentiating solvent, typically a mixture of glacial acetic acid and formic acid, and titrating it with a strong acid, most commonly perchloric acid. uspbpep.comscribd.com Glacial acetic acid is a protogenic solvent that enhances the basic character of the amino groups, allowing them to be titrated. researchgate.net
A critical step in the titration of amine halide salts is the addition of mercuric acetate (B1210297) solution. drugfuture.comgfschemicals.com The mercuric acetate reacts with the chloride ions from the L-Lysine dihydrochloride to form poorly dissociated mercuric chloride. This prevents the formation of hydrogen chloride, which would otherwise interfere with the titration and obscure the endpoint. gfschemicals.com The reaction liberates acetate ions, which are sufficiently basic in this medium, allowing for the sharp and accurate potentiometric detection of the equivalence point where the amino groups of lysine have been neutralized by the perchloric acid. gfschemicals.com
The endpoint of the titration is not determined by a visual indicator but by monitoring the electrochemical potential of the solution with a potentiometer connected to a glass indicator electrode and a suitable reference electrode. The endpoint corresponds to the point of maximum inflection on the S-shaped titration curve, which represents the steepest change in potential upon the addition of a small volume of titrant. drugfuture.comdrugfuture.com The assay percentage is calculated based on the volume of titrant consumed to reach this endpoint.
Pharmacopeial methods, such as those outlined in the United States Pharmacopeia (USP), specify a direct titration mode. drugfuture.comdrugfuture.com In contrast, other methodologies like the one described in the Japanese Pharmacopoeia may employ a back-titration technique. nihs.go.jp For direct titration, a blank determination is performed to correct for any titratable impurities in the solvent mixture. uspbpep.com The purity is typically required to be within the range of 98.5% to 101.5% on the dried basis. drugfuture.com
Research Findings & Data Tables
Detailed parameters for the potentiometric assay of L-Lysine dihydrochloride are well-defined in official monographs. The following tables summarize the typical conditions and provide an illustrative calculation based on the direct titration method.
Table 1: Pharmacopeial Parameters for Direct Potentiometric Titration of L-Lysine Dihydrochloride This interactive table outlines the standard parameters used in the assay as per common pharmacopeial methods. drugfuture.comdrugfuture.com
| Parameter | Specification | Purpose / Rationale |
| Sample Weight | Approx. 90 mg | Provides a sufficient amount of analyte for an accurate titration volume. |
| Solvent System | 3 mL of formic acid and 50 mL of glacial acetic acid | Formic acid aids in dissolving the sample, while glacial acetic acid provides the non-aqueous medium required to enhance the basicity of the amino groups. |
| Key Reagent | 10 mL of mercuric acetate TS | Sequesters chloride ions to form undissociated mercuric chloride, preventing interference and ensuring a sharp titration endpoint. gfschemicals.com |
| Titrant | 0.1 N Perchloric Acid VS | A strong acid in a non-aqueous medium that effectively titrates the weak base (lysine's amino groups). |
| Endpoint Detection | Potentiometric | An instrumental method that precisely identifies the equivalence point by measuring the sharp change in solution potential. |
| Blank Determination | Required | Corrects for the volume of titrant consumed by the solvent and reagent mixture, increasing accuracy. uspbpep.com |
Table 2: Illustrative Example of Assay Calculation This table provides a hypothetical but realistic example of the data and calculation used to determine the purity of an L-Lysine dihydrochloride sample. The formula and equivalency factor are based on the USP method. drugfuture.comdrugfuture.com
| Variable | Definition | Example Value |
| W | Weight of L-Lysine dihydrochloride sample | 90.5 mg |
| VS | Volume of titrant consumed by the sample | 5.40 mL |
| VB | Volume of titrant consumed by the blank | 0.05 mL |
| N | Normality of the 0.1 N Perchloric Acid titrant | 0.1002 mEq/mL |
| F | Equivalency factor for L-Lysine dihydrochloride | 91.33 mg/mEq |
Calculation Formula:
Percentage Assay = {[(VS - VB) × N × F] / W} × 100 drugfuture.comdrugfuture.com
Applied Calculation:
Percentage Assay = {[(5.40 mL - 0.05 mL) × 0.1002 mEq/mL × 91.33 mg/mEq] / 90.5 mg} × 100
Percentage Assay = {[5.35 mL × 0.1002 mEq/mL × 91.33 mg/mEq] / 90.5 mg} × 100
Percentage Assay = {49.00 mg / 90.5 mg} × 100
Result = 99.45%
This result falls within the typical acceptance criteria of 98.5% to 101.5%. drugfuture.com
Biological and Biochemical Research on L Lysine Dihydrochloride
Role in Protein Synthesis and Metabolism
L-Lysine is indispensable for the synthesis and structural integrity of numerous proteins and plays a crucial role in various metabolic functions. wikipedia.orgcreative-proteomics.comcreative-proteomics.com
As one of the twenty proteinogenic amino acids, L-Lysine is a fundamental building block of proteins. creative-proteomics.com During translation, it is incorporated into growing polypeptide chains as directed by the genetic codons AAA and AAG. nih.gov The ε-amino group of the lysine (B10760008) side chain is a key site for post-translational modifications, which can significantly alter protein structure and function. wikipedia.orgplos.org These modifications include acetylation and methylation, which are crucial for epigenetic regulation of gene expression through histone modifications. creative-proteomics.complos.org
The process of incorporating lysine and its derivatives into proteins is a significant area of research. For instance, engineered tRNA-tRNA synthetase pairs have been developed to incorporate unnatural amino acids, such as Nε-Boc-L-Lysine and Nε-propargyl-L-Lysine, into proteins like ubiquitin and green fluorescent protein. nih.gov This allows for detailed studies of protein structure and function.
L-Lysine is an essential precursor for the biosynthesis of carnitine (β-hydroxy-γ-N-trimethylaminobutyric acid), a vital compound in fatty acid metabolism. wikipedia.orgcreative-proteomics.comoregonstate.edu The synthesis of L-carnitine is a multi-step process that occurs in several cellular compartments, including the cytosol, lysosomes, and mitochondria. oregonstate.edu It involves the methylation of protein-bound lysine to form ε-N-trimethyllysine, which is then released through protein hydrolysis to serve as the initial substrate for carnitine biosynthesis. oregonstate.edunih.gov This pathway underscores the importance of adequate lysine intake for maintaining energy metabolism. wikipedia.org
The enzymatic conversion of L-Lysine to carnitine involves several key enzymes and cofactors. The synthesis pathway can be summarized as: Lysine → ε-N-trimethyllysine → γ-butyrobetaine → carnitine. capes.gov.br
Table 1: Key Molecules in Carnitine Synthesis from L-Lysine
| Molecule | Role |
|---|---|
| L-Lysine | Initial precursor |
| S-adenosyl-methionine | Methyl donor for the formation of ε-N-trimethyllysine |
| ε-N-trimethyllysine | Methylated lysine derivative, direct precursor for the pathway |
| γ-butyrobetaine | Intermediate in the synthesis pathway |
| L-Carnitine | Final product, essential for fatty acid transport |
L-Lysine is critical for the structural integrity of connective tissues through its role in the formation of collagen and elastin. nih.govclevelandclinic.org Specific lysine residues within procollagen (B1174764) polypeptides are hydroxylated by the enzyme lysyl hydroxylase to form hydroxylysine. nih.gov These hydroxylysine residues are essential for the formation of stable, covalent cross-links between collagen molecules, a process that imparts tensile strength and stability to tissues such as skin, bone, and tendons. wikipedia.orgnih.gov A deficiency in lysine can lead to impaired cross-linking of collagen, resulting in weakened connective tissue. wikipedia.org
The process of collagen cross-linking is initiated by the enzymatic conversion of lysine and hydroxylysine residues to their aldehyde forms by lysyl oxidase. creative-proteomics.comnih.gov These aldehydes then spontaneously react with other lysine or hydroxylysine residues to form the mature cross-links that stabilize the collagen fibers.
Research has investigated the role of L-Lysine, often in combination with other amino acids like L-Arginine, in stimulating the release of growth hormone (GH) from the pituitary gland. nationalnutrition.canih.govnih.gov Some studies have shown that the oral administration of a combination of L-Lysine and L-Arginine can provoke a significant release of biologically active growth hormone. nih.govwarddeanmd.com However, the GH response to amino acid administration can vary significantly among individuals and may be influenced by factors such as age, sex, and training status. nih.gov While some studies report a synergistic effect of L-Lysine and L-Arginine on GH release, particularly under resting conditions, others have found that oral supplementation with these amino acids before exercise does not enhance the exercise-induced GH response. warddeanmd.com
Metabolic Pathways and Regulation
The biosynthesis of L-Lysine is crucial for organisms that cannot obtain it from their diet. The Diaminopimelate pathway is a key metabolic route for its synthesis.
The Diaminopimelate (DAP) pathway is the primary route for the de novo biosynthesis of L-Lysine in most bacteria, some archaea, fungi, algae, and plants. wikipedia.orgasm.org This pathway starts from aspartate and pyruvate (B1213749) and proceeds through several enzymatic steps to produce meso-diaminopimelic acid (meso-DAP), which is the direct precursor to L-Lysine. nih.gov
There are several variations of the DAP pathway, differing in the central steps that convert L-Δ¹-tetrahydrodipicolinate (THDPA) to meso-DAP. These variants include the succinylase, acetylase, and dehydrogenase pathways. nih.govpnas.org A more recently discovered variant, the diaminopimelate aminotransferase (DapL) pathway, catalyzes the direct conversion of THDPA to LL-DAP, bypassing several steps of the acylase pathways. asm.orgresearchgate.net This DapL pathway has been identified in various organisms, including certain marine methanogens and plants. asm.orgnih.gov
Table 2: Variants of the Diaminopimelate (DAP) Pathway
| Pathway Variant | Key Feature |
|---|---|
| Succinylase Pathway | Utilizes succinylated intermediates. pnas.org |
| Acetylase Pathway | Involves acetylated intermediates. pnas.org |
| Dehydrogenase Pathway | Directly converts THDPA to meso-DAP. nih.govnih.gov |
| Aminotransferase (DapL) Pathway | Directly converts THDPA to LL-DAP via an aminotransferase. asm.orgresearchgate.net |
α-Aminoadipate (AAA) Pathway
The α-Aminoadipate (AAA) pathway represents a significant biochemical route for the biosynthesis of L-lysine. wikipedia.org This pathway is notably distinct from the diaminopimelate (DAP) pathway used by bacteria and plants. nih.govmdpi.com The AAA pathway is characteristic of several yeast species, higher fungi, and euglenids. wikipedia.org Its presence has also been identified in bacteria from the genus Thermus, suggesting a broader distribution than initially understood. wikipedia.orgoup.com
The synthesis process begins with the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate, a reaction catalyzed by homocitrate synthase. wikipedia.orgnih.gov The pathway proceeds through a series of enzymatic steps similar to the citric acid cycle. wikipedia.org Homocitrate is converted to homoaconitate and then to homoisocitrate. nih.gov Following this, homoisocitrate dehydrogenase catalyzes an oxidative decarboxylation to yield α-ketoadipate. wikipedia.org An amino group is then transferred from glutamate (B1630785) by aminoadipate aminotransferase to form α-aminoadipate, the compound for which the pathway is named. wikipedia.orgnih.gov Subsequent reduction by aminoadipate reductase produces a semialdehyde. This intermediate reacts with glutamate, catalyzed by saccharopine dehydrogenase, to form saccharopine. The final step involves the cleavage of saccharopine by a second saccharopine dehydrogenase enzyme, yielding L-lysine and α-ketoglutarate. wikipedia.org
Genetic studies in Saccharomyces cerevisiae have revealed that the AAA pathway is complex, involving at least eight enzyme-catalyzed steps and more than 12 non-linked genes. nih.govoup.com This genetic complexity underscores the pathway's importance for these organisms. The uniqueness of the AAA pathway in fungi makes it a potential target for the development of specific antimycotic agents. wikipedia.orgmdpi.com
| Step | Reactants | Product | Key Enzyme |
|---|---|---|---|
| 1 | Acetyl-CoA + α-Ketoglutarate | Homocitrate | Homocitrate Synthase |
| 2 | Homocitrate | Homoaconitate | Homoaconitase |
| 3 | Homoaconitate | Homoisocitrate | Homoaconitase |
| 4 | Homoisocitrate | α-Ketoadipate | Homoisocitrate Dehydrogenase |
| 5 | α-Ketoadipate + Glutamate | α-Aminoadipate | Aminoadipate Aminotransferase |
| 6 | α-Aminoadipate | α-Aminoadipate Semialdehyde | Aminoadipate Reductase |
| 7 | α-Aminoadipate Semialdehyde + Glutamate | Saccharopine | Saccharopine Dehydrogenase (synthesis) |
| 8 | Saccharopine | L-Lysine + α-Ketoglutarate | Saccharopine Dehydrogenase (cleavage) |
Saccharopine Pathway in Lysine Catabolism
The saccharopine pathway is the primary route for L-lysine catabolism in animals and plants. frontiersin.orgnih.gov This pathway converts lysine into α-aminoadipate through three main enzymatic reactions. nih.govresearchgate.net The process is initiated by the bifunctional enzyme lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH). frontiersin.orgresearchgate.net
The LKR domain of this enzyme catalyzes the condensation of L-lysine with α-ketoglutarate to produce saccharopine. nih.govnih.gov Subsequently, the SDH domain hydrolyzes saccharopine to yield glutamate and α-aminoadipate semialdehyde. nih.govnih.govresearchgate.net This latter compound is then oxidized to α-aminoadipate by the enzyme α-aminoadipate semialdehyde dehydrogenase (AASADH). frontiersin.orgnih.gov
This catabolic pathway occurs predominantly within the mitochondria. rupress.org Proper functioning of the saccharopine pathway is critical for mitochondrial homeostasis. Research has shown that mutations in the SDH domain can lead to a significant accumulation of saccharopine, which in turn causes mitochondrial damage and disrupts mitochondrial dynamics, impairing development in model organisms. rupress.org In plants, the intermediates of this pathway, such as glutamate and the cyclized form of α-aminoadipate semialdehyde (Δ1-piperideine-6-carboxylate), can be further metabolized to produce proline and pipecolate, respectively, which are compounds involved in responses to osmotic, drought, and salt stress. nih.gov
Regulation of Intracellular Lysine Concentrations
The concentration of intracellular lysine is tightly regulated through a variety of mechanisms that differ across organisms. These regulatory systems ensure a balance between synthesis, catabolism, and uptake to meet cellular demands without reaching toxic levels.
In fungi like Saccharomyces cerevisiae, the α-aminoadipate pathway is regulated by feedback inhibition and end-product repression, where high levels of lysine inhibit the activity of key enzymes in its own biosynthetic pathway. nih.gov
In many bacteria, gene expression for lysine biosynthesis and transport is controlled by RNA riboswitches, specifically the LYS element. nih.gov This element is a conserved RNA structure found in the 5' untranslated region of relevant genes. It can directly bind to lysine, and this binding alters the RNA's secondary structure, leading to the termination of transcription or inhibition of translation, thereby downregulating lysine production and uptake when intracellular concentrations are high. nih.gov
In plants, the regulation of lysine metabolism is particularly complex, involving the compartmentalization of enzymes and metabolites within different cellular organelles, as well as intricate transcriptional and post-transcriptional controls over the genes encoding metabolic enzymes. exlibrisgroup.com
| Organism Group | Primary Regulatory Mechanism | Description |
|---|---|---|
| Fungi (e.g., Yeast) | Feedback Inhibition / End-Product Repression | High concentrations of L-lysine inhibit the activity of enzymes in the α-aminoadipate biosynthetic pathway. nih.gov |
| Bacteria | Riboswitch (LYS Element) | L-lysine binds directly to a specific RNA structure (LYS element) in the mRNA of lysine-related genes, causing a conformational change that terminates transcription or blocks translation. nih.gov |
| Plants | Compartmentalization & Transcriptional Control | Enzymes and metabolites are segregated into different cellular compartments, and the genes for lysine metabolism are subject to complex developmental and environmental regulation at the genetic level. exlibrisgroup.com |
Post-Translational Modifications (e.g., Acetylation)
Lysine residues within proteins are targets for a wide array of post-translational modifications (PTMs), which are crucial for regulating protein function. nih.govnih.gov Among the most significant of these is lysine acetylation, a reversible process where an acetyl group is transferred from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine side chain. cusabio.com
This modification has a profound impact on protein biology because it neutralizes the positive charge of the lysine residue. cusabio.comfrontiersin.org The loss of this positive charge can alter protein conformation, disrupt or create new protein-protein and protein-DNA interactions, and change protein stability and enzymatic activity. cusabio.com
Lysine acetylation is a key PTM in the regulation of gene expression. The acetylation of lysine residues on histone proteins, catalyzed by histone acetyltransferases (HATs), reduces the affinity between the histones and DNA, leading to a more relaxed chromatin structure that is more accessible to transcription factors. nih.govfrontiersin.org Beyond histones, a vast number of non-histone proteins, including transcription factors and enzymes in both the nucleus and cytoplasm, are also regulated by lysine acetylation. nih.gov This PTM is involved in diverse cellular processes such as energy metabolism, cytoskeleton dynamics, and signaling pathways. nih.gov Lysine can also undergo other modifications, including methylation, ubiquitination, sumoylation, and various forms of acylation, creating a complex regulatory code. nih.gov
Neurochemical and Neurometabolic Studies
Modulation of Neurotransmitters (e.g., Serotonin (B10506), Dopamine (B1211576), GABA)
L-lysine has been shown to interact with and modulate several key neurotransmitter systems in the central nervous system. A significant body of research points to its role as a partial antagonist of the serotonin receptor 4 (5-HT4). capsure.ukresearchgate.netsemanticscholar.org By acting on these receptors, L-lysine can influence serotonergic pathways that are deeply involved in mood, anxiety, and gastrointestinal function. capsure.ukresearchgate.net Animal studies have indicated that a deficiency in dietary L-lysine can lead to abnormal serotonin release in the amygdala, a brain region critical for processing fear and stress. capsure.ukcambridge.org Furthermore, some evidence suggests that L-lysine may also influence serotonin levels by slowing its breakdown. capsure.ukbuesingnaturopathic.com
Beyond the serotonergic system, L-lysine and its metabolites have been found to interact with the GABAergic system. Research indicates that L-lysine can enhance the affinity of the GABA-benzodiazepine receptor complex, suggesting a mechanism that could contribute to sedative or anxiolytic effects. buesingnaturopathic.comnih.gov Its primary metabolite in the brain, pipecolic acid, is also considered a potential neuromodulator within the inhibitory GABA system. nih.gov
Additionally, studies using functional MRI in rats have shown that the brain's response to L-lysine involves the dopaminergic system. cambridge.org Specifically, an intragastric load of L-lysine was found to activate the ventral tegmental area, a key source of dopamine secretion, suggesting an interaction with neural pathways related to reward and motivation. cambridge.org
Impact on Stress and Anxiety Mechanisms
Consistent with its modulation of key neurotransmitter systems, L-lysine has demonstrated a notable impact on the physiological and psychological mechanisms of stress and anxiety. swolverine.comnbinno.com Its action as a partial 5-HT4 receptor antagonist is a primary proposed mechanism for its anxiolytic effects, as this can dampen stress-related signaling in both the brain and the gut. capsure.ukresearchgate.net
Human and animal studies have provided evidence that L-lysine supplementation can help regulate the body's response to stress. A key finding is the reduction of cortisol, the body's primary stress hormone. buesingnaturopathic.comswolverine.comnbinno.com In studies involving individuals with high trait anxiety or those subjected to stressful conditions, supplementation with L-lysine (often in combination with L-arginine) has been associated with significantly lower levels of stress-induced cortisol and self-reported anxiety. buesingnaturopathic.comswolverine.com
Research in animal models has shown that a diet deficient in L-lysine can lead to increased anxiety-like behaviors. capsure.ukbuesingnaturopathic.com Conversely, fortifying staple foods like wheat with L-lysine has been shown to reduce markers of anxiety and lower cortisol responses in human populations that rely on such diets. buesingnaturopathic.com These findings suggest that maintaining adequate L-lysine levels is important for emotional resilience and managing the body's physiological response to chronic stress. swolverine.comnbinno.com
| Finding | Observed Effect | Proposed Mechanism | Reference Type |
|---|---|---|---|
| Reduced Anxiety | Lower scores on state and trait anxiety questionnaires. | Partial antagonism of serotonin 5-HT4 receptors; modulation of GABA receptors. capsure.ukresearchgate.netbuesingnaturopathic.com | Human & Animal Studies |
| Lower Cortisol Levels | Decreased salivary and blood cortisol levels in response to stress. | Normalization of the hypothalamic-pituitary-adrenal (HPA) axis response. buesingnaturopathic.comswolverine.comnbinno.com | Human & Animal Studies |
| Modulated Serotonin Signaling | Inhibition of stress-induced gut pathologies; normalization of serotonin release in the amygdala. | Direct interaction with 5-HT4 receptors. capsure.uksemanticscholar.orgcambridge.org | Animal Studies |
| Dietary Impact | Lysine-deficient diets increase anxiety; lysine fortification reduces anxiety. | Correction of neurotransmitter dysregulation caused by deficiency. capsure.ukbuesingnaturopathic.com | Human & Animal Studies |
Lysine Metabolism in Neurometabolic Disorders (e.g., Pyridoxine-Dependent Epilepsy)
Pyridoxine-dependent epilepsy (PDE) is a rare, autosomal recessive neurometabolic disorder characterized by refractory seizures in newborns and infants. This condition is primarily caused by mutations in the ALDH7A1 gene, which encodes the enzyme α-aminoadipic semialdehyde (α-AASA) dehydrogenase, also known as antiquitin. This enzyme plays a crucial role in the cerebral degradation of the essential amino acid lysine.
A deficiency in α-AASA dehydrogenase disrupts the normal lysine catabolism pathway, leading to the accumulation of neurotoxic metabolites, including α-AASA and its cyclic form, Δ1-piperideine-6-carboxylate (P6C), as well as pipecolic acid. The accumulation of these substances is believed to be responsible for the severe neurological symptoms observed in PDE patients, even when seizures are controlled by pyridoxine (B80251) (vitamin B6) supplementation. While pyridoxine is the primary treatment for seizure control in PDE, it does not address the underlying metabolic disturbance.
Consequently, research has focused on adjunct therapies aimed at reducing the production of these toxic lysine metabolites. Lysine reduction therapies, which include a lysine-restricted diet and sometimes arginine supplementation, are utilized to decrease the substrate available for the deficient enzyme, thereby lowering the levels of α-AASA and P6C in the body. Studies have shown that a lysine-restricted diet can lead to a reduction in plasma lysine levels and urinary α-AASA concentrations. Early initiation of such dietary interventions, particularly in patients under six months of age, has been associated with improved cognitive outcomes in some cases.
| Metabolite | Effect of ALDH7A1 Deficiency | Therapeutic Goal of Lysine Restriction |
| α-Aminoadipic semialdehyde (α-AASA) | Accumulation | Reduction |
| Δ1-Piperideine-6-carboxylate (P6C) | Accumulation | Reduction |
| Pipecolic acid | Accumulation | Reduction |
| L-Lysine | Normal to elevated | Reduction to low-normal range |
Immunomodulatory and Antiviral Mechanisms
Interaction with Herpes Simplex Virus (HSV) Replication
L-lysine has been investigated for its potential to interfere with the replication of the Herpes Simplex Virus (HSV). Research suggests that L-lysine can inhibit the growth of HSV. The mechanism behind this inhibition is linked to the virus's dependence on another amino acid, arginine, for its replication. By interfering with the availability or utilization of arginine, L-lysine can hinder the synthesis of viral proteins necessary for HSV to multiply. Several studies have indicated that supplementation with L-lysine may reduce the recurrence, severity, and duration of HSV lesions.
Competition with Arginine for Cellular Uptake and Viral Replication
The antiviral effect of L-lysine against HSV is primarily attributed to its antagonistic relationship with L-arginine. HSV is an arginine-dependent virus, meaning it requires a sufficient supply of arginine to synthesize the proteins needed for its replication and the formation of new viral particles. L-lysine and L-arginine share common cellular transport pathways, leading to competition for absorption and entry into cells.
An increased concentration of L-lysine can competitively inhibit the uptake of L-arginine by cells, thereby reducing the intracellular pool of arginine available to the virus. This arginine deprivation effectively suppresses the replication of HSV. Furthermore, L-lysine may also promote the activity of arginase, an enzyme that breaks down arginine, further depleting its levels and creating an environment less favorable for viral proliferation.
| Amino Acid | Role in HSV Replication | Effect of Increased L-Lysine Concentration |
| L-Arginine | Essential for viral protein synthesis and replication | Decreased cellular uptake and availability |
| L-Lysine | Competes with L-arginine | Inhibits viral replication |
Modulation of Inflammatory Responses
Beyond its antiviral properties, L-lysine has been shown to possess immunomodulatory effects by modulating inflammatory responses. Research in the context of intracerebral hemorrhage has demonstrated that L-lysine treatment can promote the polarization of microglia to an M2 phenotype. M2 microglia are associated with anti-inflammatory and neuroprotective functions. This suggests that L-lysine can help suppress pro-inflammatory responses and contribute to a more favorable environment for tissue repair. This modulation of the inflammatory cascade is a key aspect of its potential therapeutic effects in various conditions.
Advanced Applications and Future Research Directions
L-Lysine Dihydrochloride (B599025) in Drug Delivery Systems
Polylysine (B1216035) and materials incorporating lysine (B10760008) are promising platforms for drug delivery. nih.govacs.org The cationic nature of polylysine allows it to interact electrostatically with negatively charged cell membranes, facilitating efficient cellular uptake. nih.gov This intrinsic property makes it an excellent candidate for intracellular delivery of various therapeutic agents, including small-molecule drugs, genes, and proteins. acs.org
Polylysine-based systems are being extensively investigated for their potential to overcome the limitations of conventional drug delivery. These platforms can be engineered to protect therapeutic cargo from degradation, enhance solubility, and facilitate targeted delivery to specific cells or tissues.
A key advantage of polylysine is its inherent pH-responsiveness. nih.govacs.org The primary amine groups in the lysine residues can be protonated or deprotonated depending on the surrounding pH. This property can be harnessed to trigger the release of encapsulated drugs in specific microenvironments, such as the acidic environment of tumors or endosomes. nih.govresearchgate.net For instance, nanoparticles formulated with poly-l-lysine have demonstrated pH-sensitive release of curcumin, showing improved cellular uptake in acidic conditions characteristic of tumor microenvironments. nih.gov
Beyond its intrinsic pH sensitivity, polylysine can be conjugated with other functional groups to create "smart" systems that respond to a variety of stimuli, including temperature, redox potential, hypoxia, and specific enzymes. nih.govresearchgate.net This multi-stimuli responsiveness allows for highly controlled and targeted drug release. nih.gov For example, triblock copolymers incorporating a pH-responsive poly(L-lysine) block have been developed as nanomicelles for tumor microenvironment-dependent drug delivery. nih.gov These systems can be designed to release their payload in response to the specific physiological cues present in cancerous tissues. mdpi.comwikipedia.org
Table 1: Examples of Stimuli-Responsive Polylysine-Based Systems
| Stimulus | Polymer System | Cargo | Application |
|---|---|---|---|
| pH | Poly-l-lysine (PLL) nanoparticles | Curcumin | Targeted cancer therapy |
| Multi-stimuli (pH, temperature, redox) | p(NIPAM)30-SS-b-p(Lys)30-b-p(CL)n | Doxorubicin (B1662922) | Intracellular drug delivery |
| pH | β-lactoglobulin and Epsilon poly-l-lysine colloids | Curcumin | Oral drug delivery |
The cationic nature of polylysine makes it an effective agent for condensing and delivering negatively charged nucleic acids like DNA and RNA. mdpi.commdpi.com Poly-l-lysine was one of the first synthetic polypeptides studied for its ability to condense DNA and transport genetic material into cells. mdpi.comresearchgate.net It can form stable complexes, known as polyplexes, with genetic material, protecting it from enzymatic degradation and facilitating its entry into cells. researchgate.nettandfonline.com While early versions of polylysine-based vectors had limitations in transfection efficiency, modifications such as conjugation with other molecules have significantly improved their performance. mdpi.comresearchgate.net For example, poly-d-lysine (PDL), a chiral form of α–polylysine, has shown high transfection efficiencies in neuroblastoma cells. mdpi.com
In addition to gene delivery, polylysine-based systems are also being explored for the delivery of therapeutic proteins. nih.gov The ability to encapsulate and protect proteins from degradation while facilitating their cellular uptake is a significant advantage. ovid.com
Polylysine is a versatile component in the fabrication of various nanocarriers, including nanoparticles, nanomicelles, and nanogels. nih.govnih.govmdpi.com These nanostructures can encapsulate hydrophobic drugs, improving their solubility and bioavailability. nih.gov For instance, hydrophilic natural polylysine has been successfully used as a nanocarrier for the hydrophobic drug methotrexate, resulting in nanoparticles with high drug-loading content. nih.gov
Furthermore, polylysine is often conjugated with other polymers, such as polyethylene (B3416737) glycol (PEG) and polylactic acid (PLA), to create multi-functional drug delivery systems. researchgate.netnih.gov PEGylation, the process of attaching PEG chains, can reduce the toxicity of polylysine and prolong the circulation time of the drug carrier in the bloodstream. researchgate.netnih.gov Multi-block copolymers like PLA-PEG-PLL have been synthesized to combine the drug loading capacity of PLA, the stealth properties of PEG, and the cell-penetrating ability of polylysine for targeted cancer therapy. nih.gov
Table 2: Characteristics of Polylysine-Based Nanocarriers and Conjugates
| System | Components | Model Drug | Particle Size | Key Finding |
|---|---|---|---|---|
| Nanoparticles | Polylysine (PLL) | Methotrexate (MTX) | 113.7 nm | High drug-loading content (58.9%) |
| Nanoparticles | PLA-PEG-PLL | Paclitaxel (PTX) | 190.1 ± 1.27 nm | Favorable for targeted drug delivery |
| VEGF antibody-modified Nanoparticles | PLA-PEG-PLL | Paclitaxel (PTX) | 203.6 ± 4.10 nm | Enhanced antitumor efficacy |
A significant advantage of using L-lysine-based polymers in drug delivery is their inherent biocompatibility and biodegradability. frontiersin.orgresearchgate.netnih.gov Since L-lysine is an essential amino acid, its polymeric forms and degradation products are generally well-tolerated by the body. nih.govresearchgate.net Epsilon-poly-L-lysine (ε-PLL) is considered a safe agent by the United States Food and Drug Administration and is known for its biodegradability and lack of toxicity to humans and the environment. frontiersin.org
The degradation of polylysine-based materials can be influenced by factors such as their molecular weight and structure. nih.gov This tunable degradation allows for the controlled release of therapeutic agents over a desired period. researchgate.net Research has shown that polyurethane networks synthesized from lysine polyisocyanates are biodegradable and designed to break down into non-cytotoxic products. researchgate.net
Polylysine-Based Drug Delivery Platforms
Applications in Biomaterials and Polymer Science
The utility of L-lysine extends beyond drug delivery into the broader fields of biomaterials and polymer science. Its chemical functionality and biocompatibility make it a valuable component in the design of materials for tissue engineering, regenerative medicine, and other biomedical applications. scientific.netrsc.orgauburn.edu
Polylysine can be used to create hydrogels and other scaffolds that support cell adhesion and proliferation. scientific.net For example, composites of hyaluronic acid and poly-L-lysine can be fabricated into multilayer films and hydrogels for local drug delivery in bone tissue engineering. scientific.net The electrostatic interactions between the two polymers allow for the creation of these structures without the need for potentially toxic crosslinking agents. scientific.net
In polymer science, L-lysine serves as a versatile monomer for the synthesis of a wide range of polymers with tunable properties. nih.govsemanticscholar.org By modifying the side chains of polylysine, researchers can introduce new functionalities and control the polymer's physical and chemical characteristics. semanticscholar.org For instance, grafting N-isopropylacrylamide (NIPAm) moieties onto poly(L-lysine) results in a biodegradable polymer that exhibits both pH- and temperature-responsive behavior. semanticscholar.org This ability to create "smart" biodegradable polymers opens up new possibilities for the development of advanced biomaterials. acs.org
Development of Optically Active Polymers
L-Lysine dihydrochloride serves as a valuable chiral building block for the synthesis of optically active polymers. These polymers are of significant interest due to their unique properties and potential applications in areas such as chiral separations, asymmetric catalysis, and biomedical devices. The inherent chirality of L-lysine is transferred to the polymer backbone, resulting in materials that can interact selectively with other chiral molecules.
Researchers have successfully synthesized a variety of optically active polymers using L-lysine derivatives. For instance, ethyl L-lysine dihydrochloride has been used to create novel polyamides and polyimides. These polymers exhibit a range of desirable characteristics, including thermal stability, solubility in polar aprotic solvents, and potential for ion exchange.
Properties of Optically Active Polymers Derived from Ethyl L-Lysine Dihydrochloride
| Polymer Type | Inherent Viscosity (dL g⁻¹) | Optical Activity (Specific Rotation) | Decomposition Temperature (T10%) | Glass Transition Temperature (Tg) | Solubility |
|---|---|---|---|---|---|
| Poly(amide-imide)s | 0.23-0.66 | +8.02 to +15.11 | > 362°C | 119-153°C | Readily soluble in polar aprotic solvents |
| Poly(hydrazide-imide)s | 0.10–0.37 | Displays optical activity | > 245°C | ~125.9°C | Readily soluble in polar aprotic solvents |
| Poly(ethyl L-lysinamide)s and Poly(ethyl L-lysinimide)s | 0.15 to 0.42 | Optically active | - | - | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Polyurethanes and Other Lysine-Derived Polymeric Structures
The functional groups present in L-lysine make it an ideal candidate for the synthesis of various polymeric structures, most notably polyurethanes. L-lysine-based polyurethanes are gaining attention as biodegradable and biocompatible materials for biomedical applications. These polymers can be synthesized without the use of toxic isocyanates, offering a safer alternative to conventional polyurethanes.
One approach involves the use of L-lysine ethyl ester dihydrochloride to create lysine-di-isocyanate (LDI), which can then be polymerized. These polyurethanes can be designed to be dual-responsive, reacting to both temperature and enzymes, making them suitable for targeted drug delivery systems for cancer cells. acs.org Such smart polymers can self-assemble into nanoparticles that encapsulate drugs and release them under specific physiological conditions. acs.org
Surface Modifications and Tissue Engineering
In the field of tissue engineering, creating surfaces that promote cell adhesion and growth is paramount. Poly-L-lysine (PLL), derived from L-lysine, is widely used to modify the surfaces of various biomaterials to enhance their biocompatibility. The cationic nature of PLL allows it to interact favorably with negatively charged cell membranes, thereby promoting cell attachment and proliferation.
A simple and cost-effective method involves treating porous poly(lactic-co-glycolic acid) (PLGA) microspheres with poly-l-lysine. researchgate.net This modification has been shown to be more favorable for the attachment and proliferation of MG63 cells compared to unmodified PLGA microspheres. researchgate.net While the cytotoxicity of the microspheres slightly increases after PLL modification, the cell viability remains high, at over 85%. researchgate.net This technique presents a promising route for the efficient repair of tissue defects. researchgate.net
Role in Agricultural and Animal Sciences
L-Lysine dihydrochloride is a cornerstone of modern animal nutrition, playing a critical role in enhancing the quality of animal feed and boosting livestock productivity.
Impact on Livestock Productivity and Growth Performance
Adequate lysine supplementation has a direct and significant impact on the growth and productivity of livestock. It is essential for protein synthesis, which underpins muscle development and tissue repair. nih.gov Research has consistently shown that adding L-lysine to animal diets leads to improved growth rates, increased body weight, and better feed conversion ratios in species such as pigs, poultry, and fish. nih.govacs.org Furthermore, lysine is critical for immune function and can enhance the production of antibodies, helping animals to better resist diseases. acs.org
A study on growing cattle fed corn-based diets demonstrated that supplementation with ruminally-protected lysine can improve growth performance during both the growing and finishing phases, ultimately leading to greater carcass weights. researchgate.net
Effects of Lysine Supplementation on Livestock
| Livestock | Key Impacts of Lysine Supplementation |
|---|---|
| Pigs | Improved growth rates and feed efficiency. nih.gov |
| Poultry | Enhanced muscle development and growth. acs.org |
| Cattle | Increased average daily gains and heavier carcass weights. researchgate.net |
| Fish | Improved growth rates. nih.gov |
Emerging Research Areas
The versatility of L-lysine dihydrochloride continues to inspire research in novel and diverse fields, pushing the boundaries of material science and biotechnology.
Hydrogel Formation: L-lysine derivatives are being explored as low molecular weight hydrogelators. nih.gov These can form hydrogels at very low concentrations, with some derivatives capable of gelling water at just 0.3 wt%. nih.gov These hydrogels have significant potential for biomedical applications, including as matrices for drug release. nih.govijprajournal.com
Nanoparticle Synthesis: L-lysine is being utilized in the synthesis and functionalization of nanoparticles. It can act as a capping agent to control the size and stability of nanoparticles, such as silver nanoparticles, which have applications in drug delivery due to their antimicrobial and anti-inflammatory properties. researchgate.netnih.gov Furthermore, poly-L-lysine can be used to coat nanoparticles, creating a cationic surface that can facilitate gene delivery and antimicrobial activity. acs.org
Biodegradable Binders for Batteries: In a move towards more sustainable energy storage, researchers are investigating the use of poly-L-lysine as a biodegradable binder in lithium-ion batteries. mdpi.comresearchgate.net Computational and experimental studies have shown that a monolayer of lysine at the interface between lithium titanium oxide and reduced graphene oxide can increase the electrical conductivity of the interface by four-fold, suggesting its potential to replace conventional, less environmentally friendly binders. mdpi.com
L-Lysine Dihydrochloride in Oncology Research (e.g., Antitumor Auxiliaries, Cancer Drug Delivery)
L-lysine is emerging as a significant compound in oncology research, not as a primary anticancer agent, but as an auxiliary that can enhance the efficacy of existing chemotherapies and as a component in novel drug delivery systems.
Antitumor and Antimetastatic Properties: Research has explored the cytotoxic, antitumor, and antimetastatic activities of enzymes like L-lysine α-oxidase (LO). This enzyme works through a dual mechanism: the depletion of L-lysine and the simultaneous production of hydrogen peroxide (H₂O₂), both of which target tumor growth. nih.gov Cancer cells, with their high metabolic rate, are particularly sensitive to the deprivation of essential amino acids like L-lysine. nih.gov Studies have shown that reducing L-lysine levels in the blood can suppress tumor cell growth in mice. nih.gov This approach has shown potential in various murine and human tumor models, including human colon cancer xenografts. nih.gov
Enhancing Chemotherapy: Recent studies have indicated that L-lysine can augment the cytotoxicity of conventional chemotherapy drugs. For instance, research on Triple-Negative Breast Cancer (TNBC) cell lines demonstrated that L-lysine enhances the anticancer effects of Doxorubicin (DOX). nih.govcitedrive.com The mechanism appears to involve the induction of Reactive Oxygen Species (ROS) and Nitric Oxide (NO), which leads to an increase in autophagy-related cell death. nih.govcitedrive.com These findings suggest that combining L-lysine with drugs like DOX could be a novel adjunct therapy, potentially increasing the drug's effectiveness and overcoming cytoprotective autophagy that can lead to drug resistance. nih.govcitedrive.com
Cancer Drug Delivery: L-lysine is also being utilized in the development of advanced drug delivery systems. Researchers have synthesized biodegradable polyurethanes based on L-lysine for creating dual-responsive amphiphilic nanocarriers. researchgate.net These nanocarriers are designed to be sensitive to both temperature and enzymes, allowing for targeted drug release at the cancer site. researchgate.net This innovative approach aims to deliver anticancer drugs, such as doxorubicin, directly to cancer tissues and even within the cancer cells, potentially improving therapeutic outcomes while minimizing systemic toxicity. researchgate.net
| Research Area | Model/Study Type | Key Findings | Potential Application |
|---|---|---|---|
| Enhancing Chemotherapy | Triple-Negative Breast Cancer (TNBC) Cell Lines (MDA-MB-231, MDA-MB-468) | L-lysine increased the cytotoxicity of Doxorubicin (DOX) by inducing ROS-dependent autophagy. nih.govcitedrive.com | Adjunct therapy to improve efficacy of conventional chemotherapy. nih.gov |
| Enzyme-based Therapy | In vitro and in vivo models (murine and human tumors) | L-lysine α-oxidase depletes L-lysine and produces H₂O₂, targeting tumor growth. nih.gov | Treatment for solid tumors, including colon cancer. nih.gov |
| Drug Delivery Systems | Synthesis and in vitro studies | L-lysine-based polyurethanes form dual-responsive (temperature and enzyme) nanocarriers for targeted doxorubicin delivery. researchgate.net | Targeted and controlled release of anticancer drugs. researchgate.net |
Potential in Osteoporosis Prevention and Calcium Absorption Mechanisms
L-lysine has demonstrated significant potential in the prevention of osteoporosis through its influence on calcium metabolism. The core of this potential lies in its ability to enhance the body's handling of calcium, a critical mineral for bone health. nih.gov
Mechanisms of Action: Research indicates that L-lysine affects calcium balance through two primary mechanisms:
Enhanced Intestinal Absorption: L-lysine has been shown to significantly increase the intestinal absorption of calcium. nih.govsemanticscholar.org This means that more calcium from dietary sources or supplements becomes available to the body.
Improved Renal Conservation: Beyond absorption, L-lysine helps the kidneys to conserve the absorbed calcium, reducing the amount lost through urine. nih.govsemanticscholar.orgfrontiersin.org This effect was observed in a study where healthy subjects treated with L-lysine exhibited a blunted calciuric response (less calcium in the urine) after an oral calcium load. nih.govsemanticscholar.org
The combination of increased absorption and decreased excretion contributes to a more positive calcium balance in the body, which is fundamental for maintaining bone mineral density (BMD). nih.govsemanticscholar.org
Research Findings: Studies involving both healthy and osteoporotic individuals have provided evidence for these effects. In one study, 45 osteoporotic patients were given dietary supplements of either L-lysine, L-valine, or L-tryptophan. The results showed that only L-lysine significantly increased the intestinal absorption of calcium-47 (a radioactive isotope of calcium used for tracking). nih.govsemanticscholar.org Another study comparing the effects of an oral calcium load with and without L-lysine in healthy and osteoporotic women further supported its role in improving calcium retention. nih.govsemanticscholar.org These findings collectively suggest that L-lysine could be a valuable component in both preventive and therapeutic strategies for osteoporosis. nih.govsemanticscholar.org
| Study Population | Intervention | Key Outcome | Reference |
|---|---|---|---|
| 15 healthy and 15 osteoporotic women | Oral calcium load with or without 400 mg of L-lysine | L-lysine-treated healthy subjects showed a blunted calciuric response (reduced calcium excretion). nih.govsemanticscholar.org | nih.govsemanticscholar.org |
| 45 osteoporotic patients | Dietary supplementation with L-lysine, L-valine, or L-tryptophan (800 mg/day) | L-lysine significantly increased the intestinal absorption of 47Ca. nih.govsemanticscholar.org | nih.govsemanticscholar.org |
Investigations into its Role in Other Disease States and Deficiencies
L-lysine is an essential amino acid, meaning the body cannot synthesize it, and a deficiency can lead to several disease states. wikipedia.orgmedicalnewstoday.com Its role extends beyond protein synthesis and bone health, with research investigating its involvement in various other physiological and pathological conditions.
Lysine Deficiency: A lack of adequate lysine can result in a range of health issues, including:
Defective Connective Tissues: Lysine is crucial for the synthesis of collagen, a key protein for skin, bones, and connective tissues. wikipedia.orgpatsnap.com
Impaired Fatty Acid Metabolism: It is a precursor for carnitine, which is essential for transporting fatty acids into the mitochondria to be used for energy. wikipedia.orgpatsnap.com A deficiency can impair this process.
Anemia and Protein-Energy Malnutrition: As a fundamental building block of proteins, insufficient lysine can contribute to systemic protein-energy deficiency and anemia. wikipedia.orgnih.gov
Other symptoms of deficiency can include fatigue, hair loss, irritability, and inhibited growth. medicalnewstoday.com
Herpes Simplex Virus (HSV) Infections: One of the most well-researched therapeutic applications of L-lysine is in the management of HSV infections, which cause cold sores and genital herpes. patsnap.com L-lysine is believed to work by antagonizing another amino acid, arginine, which the herpes virus requires for replication. patsnap.com By competing with arginine for absorption and transport, L-lysine may reduce the availability of arginine to the virus, thereby inhibiting its replication and reducing the frequency and severity of outbreaks. patsnap.compatsnap.com
Other Investigated Areas:
Anxiety and Stress: There is evidence to suggest that L-lysine may help reduce anxiety by modulating serotonin (B10506) receptors and lowering levels of the stress hormone cortisol. patsnap.com
Blood Pressure: A 2022 study suggested that L-lysine can help reduce high blood pressure in individuals whose dietary intake of this amino acid is insufficient. medicalnewstoday.com
Diabetes: Preliminary research indicates that L-lysine might play a role in managing diabetes by preventing excess sugar from accumulating in the blood. medicalnewstoday.com
Computational Modeling and in silico Studies of L-Lysine Dihydrochloride Interactions
In silico methods, which involve computer-based simulations, are crucial tools in modern drug discovery and molecular biology for studying the interactions between compounds and their biological targets. researchgate.netbiotech-asia.org While specific in silico studies focusing solely on L-lysine dihydrochloride as the primary ligand are not extensively documented in the provided search results, the principles of computational modeling are widely applied to understand interactions involving the lysine residue in proteins.
Methodologies in Use: Computational approaches like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze how a ligand (like a drug or a natural compound) binds to a protein target. researchgate.netnih.gov
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is used to screen large libraries of compounds to identify potential drug candidates that can interact with a specific protein target. nih.govscience.gov
Molecular Dynamics (MD) Simulation: MD simulations are used to analyze the physical movements of atoms and molecules. In the context of drug-protein interactions, MD can reveal the stability of a docked complex and the flexibility of the molecules over time, providing deeper insight into the binding mechanism. nih.gov
Application to Lysine-Related Targets: These computational methods are frequently applied to study proteins where lysine plays a critical role. For example, in silico studies have been used to identify and analyze inhibitors of histone lysine methyltransferase (EHMT2). nih.gov In such studies, researchers perform virtual screening of compound libraries to find molecules that can dock effectively into the active site of the enzyme, often interacting with key amino acid residues, which could include lysine itself. The stability of these interactions is then further investigated using MD simulations to confirm the potential of the compound as an inhibitor. nih.gov These computational models are essential for rational drug design, helping to accelerate the process of identifying promising therapeutic candidates for a wide range of diseases. biotech-asia.org
Conclusion and Future Perspectives
Summary of Key Research Advancements in L-Lysine Dihydrochloride (B599025)
L-lysine dihydrochloride, the salt form of the essential amino acid L-lysine, has been the subject of extensive research, leading to significant advancements in understanding its biochemical roles and therapeutic potential. As an essential amino acid, it is a fundamental component for protein synthesis, tissue repair, and the production of enzymes and hormones. patsnap.combaseclick.eu The hydrochloride form enhances the compound's stability and solubility, making it highly suitable for a wide range of scientific and pharmaceutical applications. baseclick.eupatsnap.com
Key research has highlighted its role in several physiological processes. One of the most studied areas is its antiviral properties, particularly against the Herpes Simplex Virus (HSV). patsnap.comnbinno.com The mechanism is understood to be its ability to antagonize the amino acid arginine, which is necessary for HSV replication. patsnap.compatsnap.com By reducing the availability of arginine, L-lysine can inhibit viral proliferation, thereby lessening the frequency and severity of outbreaks. patsnap.compatsnap.com
Advancements have also been made in understanding its role in the nervous system. Research suggests L-lysine may help in managing anxiety by acting as a serotonin (B10506) antagonist and modulating serotonin receptors in the gut. patsnap.comresearchgate.net Furthermore, studies have explored its potential analgesic effects through mechanisms like inhibiting NMDA receptors and modulating dopamine (B1211576) and serotonin pathways. nih.gov
In the realm of biochemistry and genetic research, L-lysine dihydrochloride is a crucial tool. It is widely used in cell culture media to support the growth of mammalian cells, which cannot synthesize lysine (B10760008) on their own. baseclick.eu Its high water solubility and stability make it effective for controlled experiments in protein synthesis and genetic studies. baseclick.eu Recent advancements have also seen its use in "click chemistry" for labeling proteins and studying biomolecular interactions, as well as in the synthesis of modified nucleotides for DNA and RNA sequencing and gene expression analysis. baseclick.eu
Additionally, research has solidified the importance of L-lysine in collagen synthesis, calcium absorption, and immune function. patsnap.comresearchgate.netijprajournal.com Its role in building muscle protein and aiding recovery from injuries has also been a key area of investigation. researchgate.net
| Research Area | Key Findings and Advancements |
|---|---|
| Virology | Inhibition of Herpes Simplex Virus (HSV) replication by antagonizing arginine. patsnap.compatsnap.com |
| Neuroscience | Potential role in anxiety management through serotonin receptor modulation and analgesic effects. patsnap.comresearchgate.netnih.gov |
| Biochemistry & Genetics | Essential supplement in cell culture media; used in click chemistry and synthesis of modified nucleotides. baseclick.eu |
| Physiology | Crucial for protein and collagen synthesis, calcium absorption, and immune response. patsnap.comresearchgate.netijprajournal.com |
Unresolved Questions and Challenges in L-Lysine Dihydrochloride Research
A broader challenge is the need for a more comprehensive understanding of its full therapeutic potential and long-term effects. patsnap.com While research has pointed to benefits in anxiety, pain management, and other areas, the precise mechanisms and optimal applications are not fully elucidated. patsnap.comnih.gov There is a need for more in-depth research to optimize its efficacy and determine the most effective applications. nih.gov
The potential for amino acid imbalance presents another research challenge. Studies have shown that excessive supplementation of L-lysine, particularly in diets already sufficient in the amino acid, can alter the ratios of other essential amino acids. nih.gov This imbalance can potentially reduce the quality of dietary protein and adversely affect nutrient utilization. nih.govnih.gov Understanding the threshold at which supplementation becomes counterproductive is a critical area for future investigation.
From a production and supply chain perspective, the market for L-lysine hydrochloride faces challenges related to fluctuations in the cost of raw materials, such as corn, which is used in the fermentation process for its production. chemanalyst.com Global supply chain disruptions, including transportation bottlenecks and port congestion, can also impact its availability and price, posing a challenge for its widespread application in both animal feed and pharmaceutical industries. chemanalyst.com
Finally, while its role as a nutritional supplement is well-established, especially in cereal-based diets common in developing countries, further contemporary research is needed to better understand its optimal use and long-term benefits for growth and development in children and adolescents. nih.gov
| Category | Specific Challenge or Unresolved Question |
|---|---|
| Clinical Efficacy | Contradictory results in clinical trials, especially for HSV treatment. researchgate.net |
| Therapeutic Understanding | Need for a more comprehensive understanding of its broader therapeutic potential and long-term effects. patsnap.com |
| Nutritional Science | Potential for amino acid imbalance and reduced protein quality with excessive supplementation. nih.gov |
| Production & Supply | Fluctuations in raw material costs and global supply chain disruptions. chemanalyst.com |
| Developmental Nutrition | Need for more contemporary research on its optimal use for promoting growth in children. nih.gov |
Translational Potential and Societal Impact of Future L-Lysine Dihydrochloride Research
The future of L-lysine dihydrochloride research holds significant translational potential with broad societal impact. Continued investigation into its therapeutic properties could lead to its application in managing a wider range of health conditions. Research is ongoing to explore its potential role in the intervention of drug therapies for conditions such as Alzheimer's dementia, hair loss, shingles, cancer, and cardiovascular diseases. researchgate.net If these links are substantiated, L-lysine could become an important adjunct therapy, offering a nutritional approach to managing complex diseases.
The societal impact of L-lysine is already substantial in the field of animal nutrition. As a key additive in animal feed, it enhances the growth performance and feed conversion efficiency in poultry, swine, and aquaculture. credenceresearch.com Future advancements in microbial fermentation technology are expected to enhance production efficiency, reduce costs, and make it more accessible, thereby supporting global food security by improving the efficiency of livestock production. credenceresearch.com
In human nutrition, the fortification of cereal-based staples with L-lysine has a profound societal impact, particularly in developing countries where diets may be deficient in this essential amino acid. nih.gov Future research can help optimize fortification strategies to combat malnutrition and promote healthy growth and development in vulnerable populations. nih.gov This has the potential to improve public health outcomes on a large scale.
Furthermore, the versatility of L-lysine is extending beyond biology into material science. Recent advancements have demonstrated its utility in applications such as hydrogel formation and nanoparticle synthesis. ijprajournal.com This opens up new avenues for its use in biomedical engineering and other technological fields.
The growing demand for nutraceuticals and dietary supplements is also likely to expand the application of L-lysine dihydrochloride in human health, particularly for immune support and muscle recovery formulations. credenceresearch.com As research continues to uncover the nuanced roles of this amino acid, its importance in both pharmaceutical and nutritional applications is set to grow, offering promising benefits for global health and industry.
Q & A
Q. How is L-lysine dihydrochloride applied in cell culture media optimization?
L-Lysine dihydrochloride is a critical component in cell culture media, serving as a nitrogen source and buffering agent. To optimize media, dissolve it at concentrations ranging from 0.1–1.0 mM in balanced salt solutions and monitor cell proliferation rates using assays like MTT or trypan blue exclusion. Adjust concentrations based on cell type-specific requirements, as inadequate levels can impair protein synthesis and growth .
Q. What experimental methodologies utilize L-lysine dihydrochloride as an enzyme substrate?
L-Lysine dihydrochloride acts as a substrate for enzymes like lysine decarboxylase and transglutaminase. In kinetic assays, incubate the enzyme with L-lysine dihydrochloride (1–10 mM) in pH-specific buffers (e.g., pH 7.4 for mammalian enzymes). Measure reaction products (e.g., cadaverine for decarboxylase) via HPLC or spectrophotometry. Include negative controls without substrate to validate specificity .
Q. How is L-lysine dihydrochloride characterized for purity in synthetic chemistry?
Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection at 210 nm. Prepare samples in deionized water (1 mg/mL) and compare retention times against certified standards. For structural confirmation, use FT-IR to identify amine and carboxylate peaks (e.g., 3300 cm⁻¹ for N-H stretch) and elemental analysis to verify Cl⁻ content (~21% for dihydrochloride) .
Advanced Research Questions
Q. How can deuterated L-lysine dihydrochloride derivatives track metabolic flux in vivo?
Isotope-labeled forms like D-Lysine-d4 dihydrochloride enable precise metabolic pathway tracing. Administer intravenously (10 mg/kg in rodent models) and use LC-MS/MS to quantify deuterium incorporation into proteins or metabolites. Normalize data to unlabeled controls and apply kinetic modeling (e.g., SAAM II) to calculate turnover rates. This method is critical for studying lysine catabolism in cancer or neurodegenerative diseases .
Q. What experimental design evaluates L-lysine dihydrochloride’s role in diabetic cardiovascular dysfunction?
In diabetic rat models, administer N6-(1-iminoethyl)-L-lysine dihydrochloride (50 mg/kg/day via osmotic pump) to inhibit nitric oxide synthase. After 4 weeks, isolate hearts for Langendorff perfusion and measure left ventricular developed pressure (LVDP) and dP/dt under increasing preload. Use ANOVA with post-hoc tests to compare treated vs. untreated groups, ensuring statistical power (n ≥ 6/group). This approach links lysine derivatives to nitric oxide-mediated cardiac dysfunction .
Q. How is GC-FID optimized for detecting L-lysine dihydrochloride degradation products in environmental samples?
For soil analysis, extract L-lysine dihydrochloride using 0.1 M HCl, derivatize with BSTFA (1:2 v/v), and inject into a GC-FID system with a DB-5MS column (30 m × 0.25 mm). Set oven programming: 50°C (2 min) to 300°C (10 min) at 10°C/min. Validate linearity (R² > 0.99) across 0.1–100 µg/mL and calculate LOD/LOQ via signal-to-noise ratios. Include internal standards (e.g., norleucine) to correct matrix effects .
Methodological Considerations
- Contradiction Resolution : When conflicting data arise (e.g., enzyme inhibition efficacy across studies), validate assays using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays) and cross-reference with structural analogs (e.g., D-lysine dihydrochloride) to isolate stereospecific effects .
- Quality Control : For in vivo studies, ensure batch-to-batch consistency of L-lysine dihydrochloride via NMR (≥98% purity) and endotoxin testing (<0.1 EU/mg) to avoid confounding immune responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
